Cas no 2248406-71-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylate is a heterocyclic compound combining phthalimide and fluoroquinolone structural motifs. This derivative exhibits potential as an intermediate in pharmaceutical synthesis, particularly for antimicrobial or anticancer applications, owing to the reactive carbonyl and fluorinated quinoline moieties. The presence of the 7-fluoro group enhances bioavailability and target binding affinity, while the dioxoisoindoline scaffold contributes to stability and synthetic versatility. Its dual functional groups allow for further derivatization, making it valuable in medicinal chemistry research. The compound is typically handled under controlled conditions due to its reactivity. Analytical characterization includes HPLC, NMR, and mass spectrometry to ensure purity and structural integrity.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylate structure
2248406-71-3 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylate
CAS No:2248406-71-3
MF:C18H9FN2O5
MW:352.272867918015
CID:6444058
PubChem ID:165724509
Update Time:2025-06-08

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2248406-71-3
    • EN300-6519506
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylate
    • Inchi: 1S/C18H9FN2O5/c19-9-5-6-10-13(8-15(22)20-14(10)7-9)18(25)26-21-16(23)11-3-1-2-4-12(11)17(21)24/h1-8H,(H,20,22)
    • InChI Key: MJYVMLJTJDTKSD-UHFFFAOYSA-N
    • SMILES: FC1C=CC2=C(C=1)NC(C=C2C(=O)ON1C(C2C=CC=CC=2C1=O)=O)=O

Computed Properties

  • Exact Mass: 352.04954955g/mol
  • Monoisotopic Mass: 352.04954955g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 682
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 92.8Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6519506-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylate
2248406-71-3 95.0%
1.0g
$0.0 2025-03-14

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylate

Recent Advances in the Study of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylate (CAS: 2248406-71-3)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylate (CAS: 2248406-71-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique quinoline and isoindole moieties, exhibits promising pharmacological properties, particularly in the context of antimicrobial and anticancer applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its therapeutic potential in preclinical models.

One of the key findings from recent research is the compound's potent inhibitory activity against bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. Structural-activity relationship (SAR) studies have demonstrated that the 7-fluoro substitution on the quinoline ring enhances binding affinity to these targets, while the isoindole moiety contributes to improved metabolic stability. These insights have paved the way for the development of novel derivatives with enhanced efficacy and reduced toxicity profiles.

In addition to its antimicrobial properties, 2248406-71-3 has shown remarkable potential as an anticancer agent. Recent in vitro and in vivo studies have revealed its ability to induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy. The compound's mechanism of action appears to involve the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR cascade, which is frequently dysregulated in cancer. Researchers are now exploring combination therapies involving 2248406-71-3 to overcome drug resistance and improve treatment outcomes.

From a synthetic chemistry perspective, recent advancements have streamlined the production of 2248406-71-3, making it more accessible for further research. Novel catalytic methods and green chemistry approaches have been employed to reduce the number of synthetic steps and minimize environmental impact. These improvements are critical for scaling up production and facilitating future clinical trials.

Despite these promising developments, challenges remain. The compound's pharmacokinetic properties, such as bioavailability and tissue distribution, require further optimization. Additionally, comprehensive toxicology studies are needed to ensure its safety profile meets regulatory standards. Collaborative efforts between academia and industry are essential to address these hurdles and accelerate the translation of 2248406-71-3 from bench to bedside.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylate represents a versatile and promising candidate in the realm of chemical biology and drug discovery. Its dual antimicrobial and anticancer activities, coupled with recent synthetic advancements, position it as a valuable tool for addressing unmet medical needs. Future research should focus on refining its pharmacological properties and exploring its therapeutic potential in diverse disease models.

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